1-Iodooctane-D17
CAS No.: 340256-37-3
Cat. No.: VC7928568
Molecular Formula: C8H17I
Molecular Weight: 257.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 340256-37-3 |
---|---|
Molecular Formula | C8H17I |
Molecular Weight | 257.23 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-iodooctane |
Standard InChI | InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Standard InChI Key | UWLHSHAHTBJTBA-OISRNESJSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I |
SMILES | CCCCCCCCI |
Canonical SMILES | CCCCCCCCI |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
1-Iodooctane-D17 is a fully deuterated alkyl iodide with the systematic name Octane-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d, 1-iodo-. Its structure consists of an eight-carbon chain (octane) with an iodine atom at the terminal position and 17 deuterium atoms replacing hydrogens across the carbon backbone . The isotopic substitution significantly alters its physical properties, including density and boiling point, while retaining the chemical reactivity of alkyl iodides.
Table 1: Key Molecular Properties of 1-Iodooctane-D17
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 257.23 g/mol | |
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 225.3 ± 3.0 °C | |
Refractive Index | 1.492 | |
Flash Point | 95.0 ± 0.0 °C |
Spectroscopic Features
Deuterium labeling enables distinct spectral signatures in NMR analyses. The absence of proton signals in -NMR spectra simplifies structural elucidation in complex mixtures, while -NMR reveals carbon-deuterium coupling patterns . Mass spectrometry data for the non-deuterated analog (1-iodooctane, CAS 629-27-6) shows dominant fragments at m/z 71 and 57, corresponding to hydrocarbon chain cleavage . For 1-Iodooctane-D17, the mass spectrum shifts due to deuterium’s higher mass, with exact mass calculations confirming a monoisotopic mass of 257.144196 Da .
Synthesis and Production
Deuterium Incorporation Strategies
The synthesis of 1-Iodooctane-D17 typically involves hydrogen-deuterium exchange reactions or direct iodination of deuterated precursors. One common method utilizes the reaction of deuterated octanol with hydroiodic acid (HI), followed by purification via fractional distillation . Advanced isotopic labeling techniques, such as catalytic deuteration using platinum-group metals, ensure high isotopic purity (>98% deuterium substitution) .
Industrial-Scale Manufacturing
Global production of 1-Iodooctane-D17 is limited to specialized chemical manufacturers due to the stringent requirements for isotopic purity. Key producers operate in regions with robust pharmaceutical and biotechnology sectors, including North America, Europe, and Asia-Pacific . The compound’s market price reflects its niche application, with recent estimates indicating a cost of approximately $2,200 per 50 mg for research-grade material .
Physicochemical Properties
Thermal and Solubility Profiles
The deuterium substitution in 1-Iodooctane-D17 increases its density (1.3 g/cm³) compared to the non-deuterated form (1.25 g/cm³) . Its boiling point rises by approximately 4°C relative to 1-iodooctane, a phenomenon attributed to deuterium’s higher mass and stronger carbon-deuterium bonds . The compound is sparingly soluble in water but miscible with organic solvents such as tetrahydrofuran and dichloromethane .
Table 2: Comparative Properties of 1-Iodooctane and 1-Iodooctane-D17
Property | 1-Iodooctane | 1-Iodooctane-D17 |
---|---|---|
Molecular Formula | ||
Density (g/cm³) | 1.25 | 1.3 |
Boiling Point (°C) | 221 | 225.3 |
Refractive Index | 1.489 | 1.492 |
Reactivity and Stability
Applications in Scientific Research
MRI Probe Development
1-Iodooctane-D17 serves as a critical reagent in formulating amphiphilic MRI probes. When reacted with polyethylenimine (PEI), it forms nanoparticles capable of labeling chondrocyte cells with high specificity . These probes enhance imaging contrast in cartilage studies, enabling non-invasive tracking of degenerative joint diseases . The deuterium content improves signal-to-noise ratios in -MRI, a technique gaining traction for its reduced interference from endogenous protons .
Isotopic Tracer Studies
In metabolic research, 1-Iodooctane-D17 acts as a stable isotopic tracer to investigate lipid metabolism and membrane dynamics. Its incorporation into phospholipid bilayers allows real-time monitoring of cellular uptake and distribution via mass spectrometry imaging .
Market Analysis and Future Prospects
Global Demand and Regional Trends
The 1-Iodooctane-D17 market is projected to grow at a CAGR of 5.8% from 2025 to 2030, driven by expanding applications in medical imaging and biochemistry . North America dominates consumption (42%), followed by Europe (31%) and Asia-Pacific (22%), with China emerging as a key producer due to lower manufacturing costs .
Innovation Opportunities
Future research may explore hybrid probes combining 1-Iodooctane-D17 with fluorescent tags for multimodal imaging. Advances in continuous-flow deuteration reactors could also reduce production costs, broadening accessibility for academic laboratories .
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